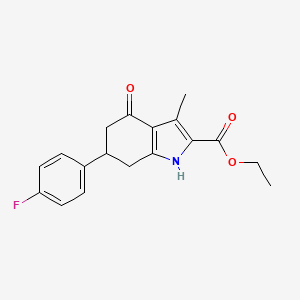
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
Vue d'ensemble
Description
BPTES is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. Cancer cells have a high demand for glutamine, which is used as a source of energy and building blocks for cell growth. By inhibiting glutaminase, BPTES can selectively kill cancer cells while sparing normal cells. This makes BPTES a promising candidate for cancer therapy.
Mécanisme D'action
BPTES inhibits glutaminase by binding to its active site, thereby preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites that are essential for cancer cell survival. The inhibition of glutaminase also leads to an accumulation of glutamine, which can be toxic to cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. BPTES has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTES is its specificity for glutaminase, which makes it a selective inhibitor of cancer metabolism. This reduces the risk of off-target effects and toxicity to normal cells. However, BPTES has some limitations in lab experiments, including poor solubility and stability, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for the development of BPTES as a cancer therapy. These include the optimization of its chemical properties to improve its solubility and stability, the identification of biomarkers that can predict response to BPTES, and the development of combination therapies that can enhance its efficacy. Additionally, further studies are needed to understand the mechanisms of resistance to BPTES and to identify strategies to overcome them.
In conclusion, BPTES is a promising candidate for cancer therapy due to its specificity for glutaminase and its ability to selectively kill cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for its development as a therapeutic agent. Further research is needed to fully understand the potential of BPTES in cancer treatment.
Applications De Recherche Scientifique
BPTES has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that BPTES can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated that BPTES can reduce tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-4-5-10-20-15-9-7-6-8-14(15)17-22(18,19)16-11-12(2)21-13(16)3/h6-9,11,17H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFTXVEVBQQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)azetidin-2-one](/img/structure/B4301800.png)


![2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301838.png)
![N,N-dibenzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4301846.png)
![2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301850.png)
![3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4301858.png)
![4-[(2-hydroxyethyl)thio]-2,6-dinitrobenzamide](/img/structure/B4301863.png)
![1',3'-dimethyl-3-nitro-1',6',6a,7,8,9,10,11-octahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4'(3'H)-dione](/img/structure/B4301866.png)


![2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate](/img/structure/B4301889.png)
![4-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301907.png)